methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a heterocyclic compound that features both pyrrole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-pyrrole with an indole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of novel compounds with desired properties.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate: shares similarities with other heterocyclic compounds, such as pyrrolo[1,2-a]pyrazines and pyrrolo[2,3-d]pyrimidines
Pyrrolo[1,2-a]pyrazines: These compounds also feature fused pyrrole rings and exhibit similar reactivity and applications.
Pyrrolo[2,3-d]pyrimidines: These derivatives are known for their biological activity and are studied for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
methyl 3-pyrrol-1-yl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-14(17)12-13(16-8-4-5-9-16)10-6-2-3-7-11(10)15-12/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCMXGNRHPZNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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